Hydroxyisovaleroyl carnitine
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Overview
Description
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Hydroxyisovaleroyl carnitine is an endogenous metabolite that can result from impairment in the leucine catabolic pathway . It interacts with various enzymes and proteins in the body, particularly those involved in the leucine catabolic pathway . The nature of these interactions is largely biochemical, involving the transfer of the 3-hydroxyisovaleroyl moiety to carnitine .
Cellular Effects
It is known to play a role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the leucine catabolic pathway, where it can result from impairment .
Metabolic Pathways
This compound is involved in the leucine catabolic pathway . It interacts with various enzymes and cofactors within this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyisovaleroyl carnitine can be synthesized through the esterification of hydroxyisovaleric acid with carnitine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process would likely involve similar esterification reactions on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydroxyisovaleroyl carnitine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The ester bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-ketoisovaleryl carnitine.
Reduction: Formation of hydroxyisovaleric alcohol.
Substitution: Formation of substituted carnitine derivatives.
Scientific Research Applications
Hydroxyisovaleroyl carnitine has several scientific research applications:
Comparison with Similar Compounds
Hydroxyisovaleroyl carnitine belongs to the class of organic compounds known as acyl carnitines. Similar compounds include:
Glutaryl-L-carnitine: Another acyl carnitine derivative used as a biomarker for metabolic disorders.
Propionyl-L-carnitine: Used in the treatment of cardiovascular diseases.
Valeryl-L-carnitine: Involved in fatty acid metabolism.
This compound is unique due to its specific role in the leucine catabolic pathway and its use as a biomarker for biotin deficiency.
Properties
CAS No. |
99159-87-2 |
---|---|
Molecular Formula |
C12H23NO5 |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
(3R)-3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
IGLHHSKNBDXCEY-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
SMILES |
CC(C)CC(=O)OC(CC(=O)[O-])(C[N+](C)(C)C)O |
Canonical SMILES |
CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Synonyms |
(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt; (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt |
Origin of Product |
United States |
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